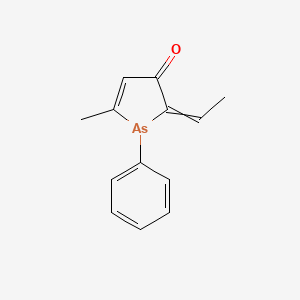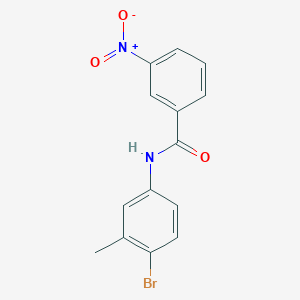
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group, a morpholinylmethyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine ring, followed by the introduction of the carbothioamide group. The morpholinylmethyl and piperidinyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the morpholinylmethyl or piperidinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide
- 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide
Uniqueness
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of morpholinylmethyl and piperidinyl groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.
Properties
CAS No. |
61689-79-0 |
|---|---|
Molecular Formula |
C15H23N5OS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(morpholin-4-ylmethyl)-6-piperidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C15H23N5OS/c22-15(17-12-19-6-8-21-9-7-19)13-10-16-11-14(18-13)20-4-2-1-3-5-20/h10-11H,1-9,12H2,(H,17,22) |
InChI Key |
BVHNPMUOBYIELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CN=C2)C(=S)NCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-[(3-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14562051.png)
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14562055.png)
germane](/img/structure/B14562060.png)

silane](/img/structure/B14562077.png)



![1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14562099.png)




